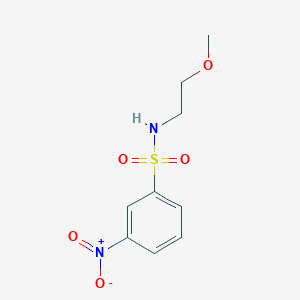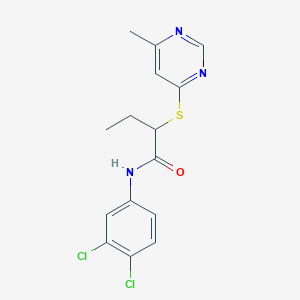![molecular formula C18H17N3O3 B5042218 N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 915925-34-7](/img/structure/B5042218.png)
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of both methoxyphenyl and methylphenyl groups in its structure suggests potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Acylation: The oxadiazole intermediate is then acylated with 4-methoxyphenylacetic acid to form the final product.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in assays to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials with specific properties due to its stable oxadiazole ring.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy and methylphenyl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(4-methoxyphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(4-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings (e.g., chlorine, fluorine) can significantly alter the compound’s properties.
- Pharmacological Properties: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Chemical Reactivity: The reactivity towards oxidation, reduction, and substitution reactions can also vary based on the substituents.
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of methoxy and methylphenyl groups, which may confer distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-4-6-15(12)18-20-16(21-24-18)11-17(22)19-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAXJLDFOMMHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162550 | |
| Record name | N-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-34-7 | |
| Record name | N-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915925-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid](/img/structure/B5042159.png)
![ETHYL 4,5-DIMETHYL-2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5042161.png)

![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide](/img/structure/B5042175.png)
![{1-(3-methoxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5042198.png)
![2-Methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B5042211.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5042225.png)

![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5042245.png)
![methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate](/img/structure/B5042246.png)
![3-(3-methoxyphenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5042253.png)
![(2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B5042261.png)
